molecular formula C8H6ClF3 B3031878 1-Chloro-4-(2,2,2-trifluoroethyl)benzene CAS No. 81577-07-3

1-Chloro-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B3031878
CAS No.: 81577-07-3
M. Wt: 194.58
InChI Key: SLKTYKYFICQXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 g/mol . This benzene derivative is characterized by a chloro substituent and a 2,2,2-trifluoroethyl side chain at the para position, which significantly influences its electronic properties and makes it a valuable building block in synthetic chemistry. The compound is supplied with a high level of purity (95%+) to ensure consistent and reliable results in research applications . Researchers utilize this compound as a key intermediate in the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals, where the introduction of the trifluoroethyl group can modulate lipophilicity, metabolic stability, and bioavailability. When handling this material, appropriate safety precautions must be observed. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1-chloro-4-(2,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKTYKYFICQXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672359
Record name 1-Chloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81577-07-3
Record name 1-Chloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Chloro 4 2,2,2 Trifluoroethyl Benzene and Analogues

Precursor-Based Synthetic Routes

Precursor-based syntheses are foundational in constructing 1-Chloro-4-(2,2,2-trifluoroethyl)benzene and its analogues. These methods involve the reaction of an aryl precursor with a reagent that provides the trifluoroethyl group, often facilitated by a catalyst.

The use of readily available halogenated toluene (B28343) derivatives is a common starting point for the synthesis of trifluoroethylated aromatic compounds. For the specific synthesis of this compound, a logical and practical precursor is 4-chlorotoluene (B122035) or its benzylically halogenated derivatives like 4-chlorobenzyl chloride. nih.govoecd.org This strategy is mirrored in the synthesis of analogous compounds; for example, 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is often prepared starting from 2-chloro-4-fluorotoluene.

The general industrial approach for related compounds, such as benzotrifluoride (B45747), often begins with toluene. The process involves a free-radical perchlorination of the methyl group, which is then followed by a halogen exchange reaction to introduce fluorine atoms. researchgate.net This underscores the utility of the toluene scaffold, where the methyl group serves as a handle for further functionalization to introduce the desired fluoroalkyl chain.

The selection of an appropriate trifluoroethylating agent is pivotal for the successful introduction of the -CH₂CF₃ group. A notable and efficient method employs the industrial chemical 1-chloro-2,2,2-trifluoroethane (CF₃CH₂Cl) as the trifluoroethyl source. acs.orgacs.orgnih.gov This reagent can be effectively coupled with aryl chlorides, such as 1,4-dichlorobenzene, via a nickel-catalyzed reductive cross-coupling reaction. acs.orgacs.orgnih.gov This protocol is valued for its operational simplicity and its tolerance of a wide array of functional groups. acs.org

Alternative reagents include trifluoroethyl iodide, which is used in conjunction with a base to alkylate the aromatic precursor. More specialized reagents, such as aryl(2,2,2-trifluoroethyl)iodonium triflates, have also been developed. These can serve as trifluoroethyl group transfer agents in palladium-catalyzed reactions, particularly with arylboronic acids, to form the desired carbon-carbon bond. rsc.org

The reaction environment, specifically the choice of solvent and base, plays a critical role in optimizing the yield, selectivity, and rate of trifluoroethylation reactions. For syntheses utilizing trifluoroethyl iodide, a base like potassium carbonate is typically required to drive the reaction, which is often conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

In the context of nickel-catalyzed cross-coupling with CF₃CH₂Cl, dimethylacetamide (DMA) has been identified as an effective solvent, with reactions typically running at around 80 °C. acs.org The solvent can also be a controlling factor in the reaction's outcome. For instance, in palladium-catalyzed reactions using aryl(2,2,2-trifluoroethyl)iodonium triflates, conducting the reaction in acetonitrile (B52724) (CH₃CN) favors the desired trifluoroethylation, whereas switching the solvent to dimethylformamide (DMF) can divert the reaction to produce arylation byproducts instead. rsc.org

Table 1: Typical Conditions for Nickel-Catalyzed Trifluoroethylation of Aryl Chlorides acs.org
ComponentCondition
Aryl HalideAryl Chloride (e.g., 1,4-dichlorobenzene) (0.2 mmol)
Trifluoroethylating AgentCF₃CH₂Cl (1.5 equiv)
CatalystNickel Catalyst
ReductantZn
SolventDimethylacetamide (DMA) (2 mL)
Temperature80 °C
Time12 h

Strategic Introduction of Trifluoroethyl Group

Alternative strategies focus on the direct installation of the trifluoroethyl group onto the pre-formed chlorobenzene (B131634) ring. These methods are categorized by the reactive nature of the trifluoroethyl species involved.

Direct electrophilic aromatic substitution to install a trifluoroethyl group onto chlorobenzene presents significant challenges. The chlorine atom on the benzene (B151609) ring acts as a deactivating group towards electrophilic attack. This is due to its strong inductive electron-withdrawing effect, which outweighs its electron-donating resonance effect, making the ring less nucleophilic. stackexchange.comechemi.com Consequently, chlorobenzene is substantially less reactive than benzene in electrophilic substitution reactions. stackexchange.com

While highly reactive electrophilic trifluoromethylating agents, such as the S-(trifluoromethyl)dibenzothiophenium salts known as Umemoto's reagents, have been successfully developed, the generation and application of a corresponding electrophilic trifluoroethyl species (e.g., CF₃CH₂⁺) for direct aromatic substitution is more complex and less established. researchgate.net The development of powerful electrophilic reagents capable of overcoming the deactivated nature of the chlorobenzene ring remains a key challenge in this area.

Table 2: Relative Rates of Electrophilic Aromatic Nitration stackexchange.com
CompoundRelative Rate (Benzene = 1.0)
Benzene1.0
Fluorobenzene0.11
Chlorobenzene0.02
Bromobenzene0.06
Iodobenzene0.13

Radical-based methods provide a powerful alternative for forging the C-C bond between the trifluoroethyl group and the chlorobenzene ring. These approaches rely on the generation of the trifluoroethyl radical (•CH₂CF₃), which is a reactive intermediate capable of adding to the aromatic system.

The nickel-catalyzed cross-coupling reaction mentioned previously is proposed to proceed via a mechanism that may involve the formation of a trifluoroethyl radical. acs.org In this pathway, the •CH₂CF₃ radical is generated and subsequently combines with an arylnickel intermediate. A final reductive elimination step then yields the this compound product. acs.org Furthermore, photoredox catalysis has emerged as a state-of-the-art method for generating radicals under exceptionally mild conditions. princeton.edu While much of the research in this area has focused on generating the trifluoromethyl radical (•CF₃) from precursors like triflyl chloride or trifluoroiodomethane, the underlying principles are adaptable for generating trifluoroethyl radicals for the functionalization of aryl chlorides. princeton.eduwikipedia.orgbeilstein-journals.org

Nucleophilic Trifluoroethylation Techniques

Nucleophilic trifluoroethylation is a crucial method for introducing the -CH₂CF₃ group onto aromatic structures. While direct nucleophilic aromatic substitution on simple aryl halides like chlorobenzene is challenging, activated substrates or metal-catalyzed reactions can facilitate this transformation.

One common strategy involves the use of pre-formed trifluoroethylating agents that can react with suitable aromatic precursors. For instance, the synthesis can involve the reaction of a substituted toluene with a trifluoroethylating agent. A general approach for forming trifluoroethyl ethers involves the nucleophilic substitution of an alkyl halide by sodium 2,2,2-trifluoroethoxide. orgsyn.org This demonstrates the utility of the 2,2,2-trifluoroethoxide ion as a potent nucleophile.

Copper-catalyzed reactions have shown significant promise in related trifluoromethylations of aryl halides. acs.org Although trifluoroethylation is distinct, analogous copper-catalyzed cross-coupling reactions can be envisioned. These reactions often require specific ligands and conditions to proceed efficiently. The mechanism for copper-catalyzed trifluoromethylation of aryl halides has been explored using DFT calculations, indicating that the oxidative addition of the aryl halide to the copper catalyst is often the rate-limiting step. acs.org Electron-poor substrates tend to react faster, and the reactivity decreases significantly for aryl bromides and chlorides compared to aryl iodides. acs.org

Alternative strategies may involve generating a nucleophilic trifluoroethyl species or its synthetic equivalent to react with an electrophilic aromatic partner. The development of novel trifluoroethylating agents and catalytic systems remains an active area of research to overcome the challenges associated with the stability and reactivity of the trifluoroethyl anion.

Chlorination and Halogenation Protocols in Aromatic Systems

The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. lumenlearning.comchemguide.co.uk The choice of chlorinating agent and catalyst is critical for controlling the regioselectivity of the reaction.

For the synthesis of this compound, the chlorination step would likely be performed on 4-(2,2,2-trifluoroethyl)benzene. The trifluoroethyl group (-CH₂CF₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta position. However, to obtain the para (1,4) substitution pattern of the target molecule, the synthesis would likely proceed via a different route, such as starting with a para-substituted precursor or adding the trifluoroethyl group to an already chlorinated benzene derivative.

Alternatively, the synthesis could start with 4-chlorotoluene, which is then converted to the target compound. who.int

Standard halogenation of benzene and its derivatives involves the use of molecular chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), or iron. chemguide.co.uklibretexts.org The catalyst polarizes the halogen molecule, making it a stronger electrophile capable of attacking the aromatic ring. lumenlearning.comlibretexts.org

The reaction mechanism proceeds in two main stages:

Formation of the Electrophile: The Lewis acid catalyst reacts with the chlorine molecule to form a highly electrophilic complex. chemguide.co.uk

Electrophilic Attack and Aromatization: The π electrons of the benzene ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the chlorine atom, restoring the aromaticity of the ring. chemguide.co.uk

The table below summarizes common conditions for the chlorination of benzene.

Chlorinating Agent Catalyst Product Reference
Chlorine (Cl₂)Iron(III) chloride (FeCl₃) or Iron (Fe)Chlorobenzene chemguide.co.uklibretexts.org
Chlorine (Cl₂)Aluminum chloride (AlCl₃)Chlorobenzene chemguide.co.uklibretexts.org

The reactivity and selectivity of halogenation can be influenced by the substituents already present on the benzene ring. orgsyn.org For electron-rich benzenoid compounds, milder chlorinating agents like N-chloromorpholine in the presence of sulfuric acid can be used. orgsyn.org

Industrial Scale Synthesis Considerations

On an industrial scale, the synthesis of this compound and related compounds like 4-chlorobenzotrifluoride (B24415) is optimized for cost-effectiveness, safety, and high throughput. who.int

Industrial production of 4-chlorobenzotrifluoride, a closely related compound, can be achieved through two primary routes:

Fluorination: Reaction of 4-chlorotoluene with anhydrous hydrogen fluoride (B91410). who.int

Chlorination: Chlorination of benzotrifluoride followed by distillation to separate the isomers. who.int

These methods highlight the key transformations relevant to the synthesis of the target compound. Industrial processes often favor continuous flow reactors over batch reactors to ensure consistent quality, improve heat transfer, enhance safety, and increase yield. Automated systems are also employed for process control and monitoring.

For chlorination reactions, industrial methods may involve passing chlorine gas and the benzene substrate through a molten metal chloride bath at high temperatures (200-400 °C). google.com This method can be used for the preferential preparation of monochlorobenzene. google.com Vapor-phase chlorination is another technique used in industry, for example, in the production of 4-chlorobenzotrichloride (B167033) from p-xylene, which is a valuable intermediate for herbicides. google.com This process can be carried out in a continuous vapor phase reactor system, sometimes in the presence of a carbon catalyst. google.com

The chemical 1-chloro-4-(trifluoromethyl)benzene, often referred to as p-chlorobenzotrifluoride (PCBTF), has widespread use as a solvent in inks, paints, and coatings, which necessitates its production on a large industrial scale. who.int

Chemical Reactivity and Mechanistic Transformations of 1 Chloro 4 2,2,2 Trifluoroethyl Benzene

Substitution Reactions

Substitution reactions at the aromatic ring are a cornerstone of the compound's chemistry, with both nucleophilic and electrophilic pathways being significant.

Aromatic compounds bearing strong electron-withdrawing groups are primed for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org In 1-chloro-4-(2,2,2-trifluoroethyl)benzene, the trifluoroethyl group acts as a powerful activating group for this reaction, while the chlorine atom serves as the leaving group. The reaction typically proceeds via an addition-elimination mechanism. libretexts.orgyoutube.com

The key steps in this pathway are:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing trifluoroethyl group positioned para to the site of attack. libretexts.orgyoutube.com This stabilization is crucial for the reaction to proceed.

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

This pathway allows for the displacement of the chloro group by a variety of nucleophiles, as detailed in the table below.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product
Methoxide (CH₃O⁻) Sodium methoxide 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene
Amide (NH₂⁻) Sodium amide 4-(2,2,2-Trifluoroethyl)aniline
Hydroxide (OH⁻) Sodium hydroxide 4-(2,2,2-Trifluoroethyl)phenol

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on this molecule is challenging. Both the chlorine atom and the trifluoroethyl group are deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles than benzene (B151609) itself. libretexts.org

The directing effects of the substituents determine the position of substitution:

Chloro Group: An ortho, para-director. libretexts.org

Trifluoroethyl Group: A meta-director due to its strong electron-withdrawing inductive effect. chemistrysteps.com

When considering the combined influence, both groups direct incoming electrophiles to the same positions: the carbons at positions 2 and 6 (ortho to the chlorine and meta to the trifluoroethyl group). Therefore, electrophilic substitution, when forced to occur under harsh conditions, will yield products substituted at these positions. A common example of this type of reaction is nitration. google.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution

Substituent Position Effect on Ring Directing Influence Preferred Position(s)
-Cl 1 Deactivating Ortho, Para 2, 6

A typical electrophilic substitution reaction is shown below:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, yielding 1-chloro-2-nitro-4-(2,2,2-trifluoroethyl)benzene.

Oxidation Reactions

Oxidation can target either the trifluoroethyl side chain or the aromatic ring, though the latter is significantly more resistant.

The trifluoroethyl side chain can be oxidized, although the trifluoromethyl portion is highly stable. The reaction occurs at the benzylic position (the -CH₂- group), which contains hydrogens that can be abstracted. libretexts.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the benzylic C-C bond under harsh conditions. This process typically converts the alkyl side chain into a carboxylic acid group. libretexts.org The expected product from the vigorous oxidation of the trifluoroethyl group would be 4-chlorobenzoic acid, with the -CH₂CF₃ moiety being cleaved and oxidized.

The benzene ring of this compound is highly resistant to oxidation. The presence of two electron-withdrawing groups (chloro and trifluoroethyl) significantly deactivates the ring, making it less susceptible to oxidative attack. Under typical oxidative conditions that might affect more electron-rich aromatic systems, this compound is expected to remain inert. libretexts.org

Reduction Reactions

Reduction reactions involving this compound can be directed at the chloro substituent or at functional groups introduced through other reactions, such as a nitro group.

Hydrodechlorination: The carbon-chlorine bond can be cleaved via catalytic hydrogenation. Using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can replace the chlorine atom with a hydrogen atom, yielding 1-(2,2,2-trifluoroethyl)benzene.

Reduction of Substituted Groups: A particularly useful transformation is the reduction of a nitro group that has been introduced via electrophilic aromatic substitution. For instance, 1-chloro-2-nitro-4-(2,2,2-trifluoroethyl)benzene can be reduced to 4-chloro-3-(2,2,2-trifluoroethyl)aniline. This is commonly achieved using reducing agents like iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation. google.com

Table 3: Summary of Reduction Reactions

Reaction Type Reagents Substrate Product
Hydrodechlorination H₂, Pd/C This compound 1-(2,2,2-Trifluoroethyl)benzene

Defluorinative Transformations of (2,2,2-Trifluoroethyl)arenes

The trifluoroethyl group can undergo elimination reactions, particularly under basic conditions, leading to the formation of fluorinated vinyl compounds.

The presence of acidic benzylic protons in the trifluoroethyl group facilitates base-catalyzed elimination of hydrogen fluoride (B91410) (HF). Strong, non-nucleophilic bases can deprotonate the carbon adjacent to the benzene ring, initiating an elimination cascade. The reaction likely proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. In this pathway, the base removes a proton to form a carbanion, which then expels a fluoride ion to form a double bond. Studies on similar compounds, such as trifluoromethylphenols, have shown that deprotonation is a key step for the hydrolysis and defluorination to proceed. wikipedia.org

The base-catalyzed elimination of HF from a (2,2,2-trifluoroethyl)arene leads to the formation of a gem-difluorostyrene intermediate. mit.edunih.gov This intermediate is a key reactive species that can undergo further transformations. For instance, it can react with nucleophiles. In the presence of alkanenitriles and a phosphazene base catalyst, the gem-difluorostyrene intermediate can be converted into monofluoroalkene products. mit.edunih.gov This occurs through a sequence of nucleophilic addition of the alkanenitrile followed by the elimination of a fluoride anion. mit.edunih.gov

Cycloaddition Chemistry and Related Pericyclic Reactions

The fluorinated styrene (B11656) derivatives formed from the defluorination of this compound are potential substrates for cycloaddition and other pericyclic reactions. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. epfl.chacs.org

The electron-deficient nature of the fluorinated double bond in the generated styrenes would influence their reactivity in cycloaddition reactions. For example, they could potentially participate in [2+2] cycloadditions. Visible-light-mediated organophotocatalytic [2+2] cycloadditions have been shown to work well with electron-deficient styrene derivatives to form cyclobutane (B1203170) products. wisc.edu They might also act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. Furthermore, reactions such as the Corey-Chaykovsky cyclopropanation of electron-deficient olefins using fluorinated sulfur ylides could lead to the formation of trifluoromethyl-substituted cyclopropanes. wikipedia.orguop.edu.pk

Organometallic Reactions and Functionalization

The carbon-chlorine bond in this compound is a key site for organometallic reactions, enabling a wide range of functionalizations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgcem.com Aryl chlorides can participate in various coupling reactions, such as Suzuki, Heck, and Stille couplings. cem.com For instance, palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides has been developed for the synthesis of biaryl derivatives. nih.gov Similarly, palladium-catalyzed trifluoromethylation of aryl chlorides offers a route to introduce a CF3 group. nih.gov The presence of the trifluoroethyl group may influence the electronic properties of the aryl chloride and thus its reactivity in these catalytic cycles.

The formation of Grignard or organolithium reagents provides another avenue for functionalization. Reaction with magnesium metal in an etheral solvent can generate the corresponding Grignard reagent, R-Mg-Cl, where R is the 4-(2,2,2-trifluoroethyl)phenyl group. wikipedia.orgchemguide.co.uk These Grignard reagents are potent nucleophiles and can react with a variety of electrophiles, such as carbon dioxide (to form carboxylic acids), aldehydes, and ketones. chemguide.co.uk Similarly, lithiation can be achieved through reaction with an organolithium reagent like n-butyllithium, typically via lithium-halogen exchange. The resulting organolithium species are also highly reactive nucleophiles.

Below is a table summarizing potential organometallic functionalization reactions:

Reagent/Catalyst SystemReaction TypePotential Product
Pd catalyst, Boronic acidSuzuki CouplingBiaryl compound
Pd catalyst, AlkeneHeck CouplingSubstituted styrene
Pd catalyst, Organotin reagentStille CouplingSubstituted aromatic
Magnesium (Mg)Grignard Formation4-(2,2,2-Trifluoroethyl)phenylmagnesium chloride
n-Butyllithium (n-BuLi)Lithiation4-(2,2,2-Trifluoroethyl)phenyllithium

Lithium Diisopropylamide-Mediated Ortho-Lithiation

The ortho-lithiation of substituted aromatic compounds is a powerful tool in organic synthesis for the regioselective introduction of functional groups. The directing ability of substituents on the aromatic ring plays a crucial role in determining the position of metalation. For chloro-substituted aromatic compounds, the chlorine atom is generally considered a modest ortho-directing group. However, the presence of other substituents can significantly influence the regioselectivity of the reaction.

In the case of this compound, the trifluoroethyl group at the para position is an electron-withdrawing group. This electronic effect would likely influence the acidity of the aromatic protons, potentially impacting the site of deprotonation by a strong base like lithium diisopropylamide. However, without specific experimental studies, the precise outcome of an ortho-lithiation reaction on this substrate cannot be definitively stated. The directing effect of the chloro group versus the potential influence of the trifluoroethyl group on the acidity of the adjacent protons remains to be experimentally determined.

Catalytic Influences on Regioselectivity

The regioselectivity of ortho-lithiation reactions can often be fine-tuned through the use of catalytic additives. For instance, the presence of salts like lithium chloride (LiCl) is known to affect the aggregation state and reactivity of organolithium reagents, which can in turn alter the regiochemical outcome of the metalation. Autocatalysis, where the product of the reaction influences the catalytic cycle, has also been observed in some LDA-mediated lithiations.

For this compound, it is plausible that catalytic additives could influence the regioselectivity of a potential ortho-lithiation. However, in the absence of any reported attempts to perform this reaction, any discussion on the catalytic influences remains purely speculative. Further research is required to explore the potential for catalytic control in the functionalization of this molecule.

Photochemical Transformations and Photo-Degradation Pathways

The study of photochemical transformations and photo-degradation pathways is essential for understanding the environmental fate of chemical compounds. The absorption of ultraviolet (UV) radiation can induce electronic transitions in molecules, leading to various chemical reactions, including bond cleavage and rearrangement.

For a compound to undergo direct photolysis in the environment, it must possess a chromophore that absorbs light at wavelengths present in sunlight (typically >290 nm). While chlorobenzene (B131634) derivatives can absorb UV radiation, the specific absorption spectrum of this compound is not reported. General photochemical reactions of chlorobenzenes can involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of aryl radicals. These radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction to form the dechlorinated product or reaction with other aromatic molecules to form biphenyls.

However, without experimental data on the photolysis of this compound, its specific photo-degradation products and the mechanisms leading to their formation are unknown. The influence of the trifluoroethyl group on the photochemical behavior of the chlorobenzene moiety has not been investigated.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Chloro-4-(2,2,2-trifluoroethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and the trifluoroethyl moieties. Due to the para-substitution pattern, the benzene (B151609) ring exhibits a typical AA'BB' system, often appearing as two distinct doublets. The electron-withdrawing nature of both the chlorine atom and the trifluoroethyl group influences the chemical shifts of these aromatic protons. The methylene (B1212753) protons of the trifluoroethyl group appear as a quartet due to coupling with the three adjacent fluorine atoms.

Based on data from the closely related analogue, 1-bromo-4-(2,2,2-trifluoroethyl)benzene, the expected proton chemical shifts are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 7.35 Doublet ~ 8.5 2H, Aromatic (H-2, H-6)
~ 7.20 Doublet ~ 8.5 2H, Aromatic (H-3, H-5)

The ¹³C NMR spectrum provides information on the carbon framework. The molecule contains six unique carbon environments: four for the aromatic ring and two for the trifluoroethyl substituent. The carbon attached to the chlorine atom (C-1) and the carbon bearing the trifluoroethyl group (C-4) are significantly deshielded. The trifluoromethyl carbon (-CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), while the methylene carbon (-CH₂-) is also a quartet due to two-bond coupling (²JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 134.5 Singlet - C-1 (Ar-Cl)
~ 132.0 Singlet - C-4 (Ar-CH₂)
~ 130.5 Singlet - C-2, C-6 (Ar-H)
~ 129.0 Singlet - C-3, C-5 (Ar-H)
~ 125.5 Quartet ~ 276 (¹JCF) -CF₃

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nist.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoroethyl group. This signal appears as a triplet due to coupling with the two adjacent methylene protons (³JHF). The chemical shift of the trifluoroethyl group is typically observed in the range of -65 to -67 ppm relative to a CFCl₃ standard.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at H-2/H-6 and H-3/H-5, confirming their ortho relationship. Additionally, a correlation between the methylene protons (-CH₂-) and the fluorine atoms (-CF₃) would be observed due to ³JHF coupling, confirming the structure of the trifluoroethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. The HMQC or HSQC spectrum would show cross-peaks connecting the aromatic proton signals (~7.35 ppm and ~7.20 ppm) to their respective carbon signals (~130.5 ppm and ~129.0 ppm) and the methylene proton signal (~3.35 ppm) to the methylene carbon signal (~39.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is critical for connecting different fragments of the molecule. Key expected HMBC correlations include:

From the methylene protons (-CH₂-) to the aromatic quaternary carbon C-4 and the aromatic carbons C-3/C-5.

From the methylene protons (-CH₂-) to the trifluoromethyl carbon (-CF₃).

From the aromatic protons H-2/H-6 to carbons C-4 and C-3/C-5.

From the aromatic protons H-3/H-5 to carbons C-1 and C-2/C-6.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its structural components. The strong C-F stretching vibrations are typically the most prominent features in the IR spectrum.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3100-3000 Aromatic C-H Stretching
2980-2900 Aliphatic C-H (-CH₂-) Stretching
1605, 1495 Aromatic C=C Ring Stretching
1350-1100 C-F Stretching (strong intensity)
850-800 Aromatic C-H Out-of-plane bending (para-substitution)

Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below this value. libretexts.org The benzene ring itself gives rise to characteristic C=C stretching bands in the 1605-1495 cm⁻¹ region. libretexts.org The most intense and characteristic bands for this molecule are expected in the 1350-1100 cm⁻¹ range, which are attributable to the C-F stretching modes of the trifluoroethyl group. The C-Cl stretch typically appears as a single band in the lower frequency region of the spectrum. A strong absorption between 850 and 800 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The nominal molecular weight of this compound (C₈H₆ClF₃) is 196 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 196 (for the ³⁵Cl isotope) and an M+2 peak at m/z 198 (for the ³⁷Cl isotope) with a characteristic intensity ratio of approximately 3:1. The fragmentation pattern is dictated by the stability of the resulting ions.

Key predicted fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺, leading to a fragment ion at m/z 161. This ion corresponds to the (2,2,2-trifluoroethyl)phenyl cation.

Benzylic cleavage: Loss of a trifluoromethyl radical ([M - CF₃]⁺) is less common but possible. A more significant fragmentation is the loss of the entire trifluoroethyl side chain, leading to the chlorophenyl cation at m/z 111 and 113.

Alpha-cleavage: Cleavage of the C-C bond between the methylene and trifluoromethyl groups can result in the loss of a CH₂F fragment, though other rearrangements are more probable.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

m/z Ion Structure Notes
196/198 [C₈H₆ClF₃]⁺ Molecular ion (M⁺, M+2) with ~3:1 ratio
161 [C₈H₆F₃]⁺ Loss of Cl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are primarily associated with π → π* transitions within the benzene ring's π-electron system up.ac.za.

Unsubstituted benzene exhibits characteristic absorption bands, including a strong primary band around 200 nm and a weaker, structured secondary band around 260 nm up.ac.za. The attachment of substituents, such as the chloro and trifluoroethyl groups, to the benzene ring alters the electronic structure and typically causes shifts in the position (wavelength) and intensity of these absorption bands. The chloro group, being an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands.

Table 3: Characteristic UV Absorption Bands for Benzene and Expected Shifts for Substituted Derivatives. up.ac.za
CompoundTransitionApproximate λmax (nm)Expected Shift for this compound
BenzenePrimary (π → π)~200Bathochromic (Red Shift)
BenzeneSecondary (π → π)~260Bathochromic (Red Shift) and potential loss of fine structure

Crystallographic Studies (e.g., X-ray Diffraction for related compounds)

Table 4: Summary of Crystallographic Findings for the Related Compound 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene. researchgate.net
Structural FeatureObservation
Molecular SymmetryApproximates mirror symmetry.
Benzene Ring ConformationEssentially planar.
Key Intermolecular Contactsbenzene-C—H⋯π(benzene) and Cl⋯Cl interactions.
Crystal PackingForms a three-dimensional architecture.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-chloro-4-(2,2,2-trifluoroethyl)benzene, DFT calculations can predict a variety of properties, including its three-dimensional structure and electronic characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's behavior.

Geometry Optimisation and Vibrational Frequency Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis is subsequently performed on the optimized geometry. This calculation predicts the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and assign spectral bands to specific vibrational modes. For instance, studies on similar molecules like 1-chloro-2,4-dinitrobenzene (B32670) have shown good agreement between vibrational frequencies calculated using DFT and those observed experimentally.

Table 1: Example of Calculated Geometrical Parameters for 1,2,3-trichloro-4-nitrobenzene

ParameterCalculated Bond Length (Å)Calculated Bond Angle (°)
C1-C21.398
C2-C31.395
C3-C41.401
C4-C51.396
C1-Cl11.734
C2-Cl21.731
C4-N11.478
C1-C2-C3120.1
C2-C3-C4118.3
C3-C4-C5120.6

NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method calculates the magnetic shielding tensor for each nucleus in the molecule, which is then used to determine the chemical shift relative to a standard reference compound.

Predicting the 1H and 13C NMR spectra of this compound can aid in the structural elucidation and confirmation of the compound. The accuracy of GIAO calculations depends on the chosen functional and basis set. Studies have shown that for many organic molecules, GIAO calculations can predict proton chemical shifts with an average deviation of about 0.12 ppm when using appropriate functionals like B3LYP or WP04 and modest basis sets.

Although specific GIAO-calculated NMR data for this compound were not found, a theoretical study would produce a table of calculated chemical shifts for each unique proton and carbon atom in the molecule. These predicted values would then be compared with experimental NMR data to assign the observed signals. An example of how calculated and experimental chemical shifts are compared for a different set of molecules is shown below.

Table 2: Example Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm)

CompoundProtonExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
1-fluoro-2-chloro-4-bromobenzeneH-37.4727.429-0.043
H-27.2947.466-0.172
H-66.9747.060-0.086
1-fluoro-3-bromo-6-iodobenzeneH-27.2287.281-0.053
H-47.0536.9890.064

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and reactive sites of a molecule. An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying potential; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, an MEP map would reveal the influence of the electron-withdrawing chloro and trifluoroethyl groups on the electron density of the benzene (B151609) ring. It is expected that the regions around the chlorine and fluorine atoms would exhibit negative potential due to their high electronegativity, while the hydrogen atoms of the benzene ring would show positive potential. The π-system of the aromatic ring would likely have a region of negative potential above and below the plane of the ring, which could be influenced by the substituents. A study on 4-chlorobenzotrifluoride (B24415), a similar compound, has utilized MEP analysis to understand its reaction sites.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as conformational changes and intermolecular interactions.

Host-Guest Complexation Dynamics

MD simulations are particularly useful for studying the formation and stability of host-guest complexes, for example, between this compound (the guest) and a host molecule like a cyclodextrin. These simulations can reveal how the guest molecule enters the host's cavity, the preferred orientation of the guest within the host, and the key intermolecular forces that stabilize the complex. Such studies can provide insights into the encapsulation process and the factors governing the binding affinity. For instance, MD simulations have been used to investigate the complexation of various benzene derivatives with cyclodextrins.

Intermolecular Interaction Analysis (e.g., π–π interactions)

The non-covalent interactions between molecules of this compound in a condensed phase can also be investigated using MD simulations. A key type of interaction for aromatic compounds is π–π stacking, where the electron-rich π systems of adjacent benzene rings interact. The presence of electron-withdrawing substituents on the benzene ring, such as the chloro and trifluoroethyl groups, can significantly influence the nature of these interactions. MD simulations can quantify the strength and geometry of these π–π stacking interactions, as well as other intermolecular forces like halogen bonding and dipole-dipole interactions. Such analyses are crucial for understanding the packing of molecules in crystals and the behavior of the compound in solution. Studies on the interaction of benzene with chloro- and fluoromethanes have highlighted the importance of both electrostatic and dispersion forces in such interactions.

Quantum Chemical Topology and Weak Interactions

The solid-state structure and macroscopic properties of molecular compounds are governed by a network of weak intermolecular interactions. Quantum Chemical Topology, particularly the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for identifying and characterizing these interactions based on the topology of the electron density. nih.govscm.com

For this compound, a variety of weak interactions are expected to direct its crystal packing. These can be analyzed computationally using methods like Hirshfeld surface analysis and QTAIM. researchgate.net Hirshfeld surfaces allow for the visualization of intermolecular contacts and their relative contributions.

The key interactions likely to be present are:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. doaj.org

C-H···π Interactions: The hydrogen atoms of the trifluoroethyl group or the aromatic ring can interact with the electron-rich π-system of a neighboring molecule. researchgate.net

Halogen Bonds and Contacts: Interactions involving the chlorine and fluorine atoms are significant. These can include C-H···Cl, C-H···F, Cl···Cl, and Cl···F contacts. researchgate.net The chlorine atom can act as a halogen bond donor (via its electropositive σ-hole) or a hydrogen bond acceptor.

QTAIM analysis examines the electron density (ρ(r)) at specific points. The presence of a bond critical point (BCP) between two atoms is an unambiguous indicator of an interaction. The properties at the BCP, such as the value of the electron density and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. For weak, closed-shell interactions like hydrogen bonds and van der Waals contacts, ρ(r) is small and ∇²ρ(r) is positive. nih.govnih.gov DFT functionals that account for dispersion are crucial for accurately modeling these weak interactions. nih.govacs.org

Interactive Data Table: Predicted Intermolecular Interactions and Their QTAIM Characteristics

Interaction TypeAtoms InvolvedTypical ρ(r) (a.u.)Typical ∇²ρ(r) (a.u.)Nature of Interaction
π-π StackingRing C ··· Ring C0.004 - 0.008> 0van der Waals / Charge Transfer
C-H···πC-H ··· Ring C0.003 - 0.007> 0Weak Hydrogen Bond / van der Waals
C-H···ClC-H ··· Cl0.005 - 0.015> 0Weak Hydrogen Bond
C-H···FC-H ··· F0.004 - 0.012> 0Weak Hydrogen Bond
Cl···ClCl ··· Cl0.003 - 0.006> 0Halogen-Halogen Contact (Type I or Type II) researchgate.net

Advanced Research Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The distinct reactivity of the chloro- and trifluoroethyl-substituted benzene (B151609) ring allows chemists to employ 1-Chloro-4-(2,2,2-trifluoroethyl)benzene as a foundational component for constructing more intricate molecular structures. The electron-withdrawing nature of its substituents influences the aromatic ring's reactivity, making it a valuable intermediate in multi-step synthetic pathways.

The introduction of fluorine-containing groups is a widely used strategy in modern drug discovery to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. The trifluoroethyl moiety is particularly effective in this regard. This compound serves as a crucial starting material for synthesizing pharmaceutical intermediates where these properties are desired.

Research has demonstrated that fluorinated benzene derivatives are utilized as intermediates in the development of various therapeutic agents, including antivirals. The trifluoroethyl group can significantly modify the electronic properties of a molecule, which can optimize its interaction with biological targets like viral enzymes. While specific drug examples derived directly from this compound are proprietary, its utility lies in its ability to introduce the trifluoroethylphenyl group into a larger, more complex active pharmaceutical ingredient.

Table 1: Impact of Fluorination on Pharmaceutical Properties

Property Effect of Fluorination Rationale
Metabolic Stability Increased The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, resisting metabolic breakdown by enzymes.
Bioavailability Enhanced Increased lipophilicity can improve absorption and distribution within the body.

| Binding Affinity | Modified | Fluorine's high electronegativity can alter electronic interactions with target proteins, potentially increasing potency. |

In the agrochemical industry, the development of potent and selective pesticides and herbicides often relies on intermediates that can be transformed into active ingredients. nbinno.com Fluorinated compounds are increasingly vital in this sector due to their enhanced efficacy and stability. researchgate.net The presence of the trifluoroethyl group can improve the lipophilicity of agrochemicals, which aids in their transport and absorption into the target pest or plant.

This compound is a precursor used in the synthesis of next-generation crop protection agents. Its structure is incorporated to create molecules that are more resistant to environmental and metabolic degradation, leading to longer-lasting effects and potentially lower application rates. The chlorine atom on the benzene ring provides a reactive site for further chemical modification, allowing for the attachment of other functional groups to fine-tune the compound's biological activity.

Table 2: Role of Fluorinated Intermediates in Agrochemicals

Agrochemical Class Benefit of Fluorination Example Intermediate Function
Insecticides Enhanced potency and pest spectrum. Serves as a building block for the core structure of the active ingredient.
Herbicides Improved stability and targeted action. nbinno.com Provides a lipophilic and metabolically stable moiety.

Beyond pharmaceuticals and agrochemicals, this compound is a precursor for a variety of specialty chemicals. These are performance chemicals and additives designed for specific industrial applications. The compound's unique electronic and physical properties are imparted to the final products. For instance, its incorporation into molecules can enhance thermal stability and chemical resistance, making it valuable in the synthesis of materials intended for use in harsh environments.

Development of Novel Polymeric Materials

The field of materials science has greatly benefited from the use of fluorinated monomers to create high-performance polymers with unique characteristics. This compound and its derivatives can be used in the synthesis of such advanced materials.

Fluoropolymers are known for their exceptional chemical inertness, thermal stability, and low friction. Incorporating monomers derived from this compound can enhance these properties further. Research has shown that fluorinated monomers are valuable in producing materials with superior thermal and chemical resistance. The trifluoroethyl group contributes to a low surface energy and high hydrophobicity in the resulting polymer.

For example, polymers based on monomers like 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) are synthesized to create materials with unique architectures, such as fluorinated bottlebrush polymers. mdpi.comrsc.org These structures exhibit enhanced hydrophobicity due to the dense packing of the fluorine-containing side chains. rsc.org The principles used in these syntheses can be applied to monomers derived from this compound to create polymers with tailored properties.

Table 3: Property Enhancement in Fluoropolymers

Polymer Property Enhancement from Fluorination Application Benefit
Chemical Resistance Superior resistance to solvents, acids, and bases. Ideal for chemical processing equipment and protective coatings.
Thermal Stability High resistance to heat degradation. Suitable for high-temperature applications in electronics and aerospace.
Hydrophobicity High water contact angle, creating water-repellent surfaces. rsc.org Used for moisture-barrier coatings and membranes.

| Gas Barrier Properties | Low permeability to gases. | Valuable for protective films and seals. |

The unique surface properties imparted by fluorinated compounds make them ideal for developing specialized coatings and membranes. The incorporation of monomers derived from this compound into polymer structures is a key strategy for creating surfaces with tailored characteristics like hydrophobicity and durability.

Research into fluorinated polymers has shown they can be used to create coatings with superior chemical resistance and membranes with enhanced thermal stability. The trifluoroethyl groups, when present on the surface of a material, create a low-energy interface that repels water and oils. This is highly desirable for applications such as anti-fouling coatings, protective finishes, and advanced filtration membranes. The robust nature of the C-F bond ensures that these properties are long-lasting, even under challenging operational conditions.

Application as a Solvent in Specific Organic Reactions

Due to its chemical inertness under many reaction conditions and its ability to dissolve a range of organic compounds, this compound could potentially be used as a solvent in specific organic reactions. Its relatively high boiling point, which can be inferred from the structure, might make it suitable for reactions requiring elevated temperatures. However, there is no specific information available in the surveyed literature detailing its application as a solvent in organic reactions. The closely related compound, 1-chloro-4-(trifluoromethyl)benzene, is used as a solvent in various industrial applications, including in coatings, inks, and cleaning agents. nih.gov

Scientific Data Unavailable for Environmental Fate of this compound

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific data regarding the environmental chemistry and degradation pathways of the chemical compound this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline.

Information on key environmental fate processes for this specific compound is not available in the public domain. This includes experimental or modeled data for the following critical areas:

Atmospheric Fate: No studies were found that specifically investigate the reaction of this compound with hydroxyl radicals, which is the primary mechanism for photochemical degradation in the atmosphere. Therefore, its atmospheric half-life has not been determined, and its atmospheric oxidation products have not been identified.

Aqueous Fate: There is no available research on the aqueous photolysis mechanisms or hydrolysis of this compound. Furthermore, studies detailing the potential for defluorination of the trifluoroethyl group in aqueous environments are absent from the scientific literature.

Soil and Sediment Mobility: Data regarding the mobility, adsorption, and persistence of this compound in soil and sediment are not available.

While information exists for structurally similar compounds, such as 1-chloro-4-(trifluoromethyl)benzene, extrapolating this data would be scientifically inappropriate and would not meet the required standard of accuracy for the specific compound . The presence of a trifluoroethyl group (-CH2CF3) instead of a trifluoromethyl group (-CF3) significantly alters the chemical properties, including reactivity and environmental behavior.

Due to the absence of specific research on this compound, the requested article on its environmental chemistry and degradation pathways cannot be generated.

Environmental Chemistry and Degradation Pathways

Biotic Degradation Pathways and Microbial Transformation (Conceptual Framework)

The biodegradation of 1-Chloro-4-(2,2,2-trifluoroethyl)benzene is anticipated to be a slow process due to the presence of halogen substituents, which often confer resistance to microbial attack. mdpi.comnih.gov The degradation pathways are likely to involve initial enzymatic attacks on the chlorinated benzene (B151609) ring, with the trifluoroethyl group being more recalcitrant. mdpi.comresearchgate.net

Under aerobic conditions , the initial step in the degradation of chlorinated benzenes is typically initiated by dioxygenase enzymes. nih.gov These enzymes would incorporate two hydroxyl groups into the aromatic ring, leading to the formation of a substituted catechol. This dihydroxylated intermediate would then be susceptible to ring cleavage, followed by further degradation to central metabolic intermediates.

Under anaerobic conditions , the primary degradation mechanism for chlorinated benzenes is reductive dechlorination. nih.gov This process involves the removal of the chlorine atom and its replacement with a hydrogen atom, carried out by specific anaerobic bacteria that use the chlorinated compound as an electron acceptor. nih.gov This would transform this compound into 4-(2,2,2-trifluoroethyl)benzene.

The trifluoromethyl group is known for its high stability and resistance to cleavage, which can halt the biodegradation process. oup.com While some microbial transformations of trifluoromethylated aromatic compounds have been observed, they often result in the accumulation of trifluoroacetic acid or other dead-end metabolites. researchgate.net Therefore, complete mineralization of this compound is expected to be challenging for microorganisms.

Table 2: Conceptual Biotic Degradation Pathways for this compound

ConditionProposed Initial StepKey Enzymes (Conceptual)Potential Intermediate(s)Expected Outcome
Aerobic Dioxygenation of the aromatic ringAromatic DioxygenasesChloro-trifluoroethyl-catecholPartial degradation of the aromatic ring, with the potential for the trifluoroethyl group to remain intact or form recalcitrant metabolites. nih.gov
Anaerobic Reductive DechlorinationReductive Dehalogenases4-(2,2,2-trifluoroethyl)benzeneRemoval of the chlorine atom, leading to a less halogenated but still potentially persistent compound due to the trifluoroethyl group. nih.gov

Q & A

Q. What synthetic strategies are recommended for introducing the 2,2,2-trifluoroethyl group onto chlorobenzene derivatives, and what analytical techniques confirm successful synthesis?

  • Methodological Answer : The trifluoroethyl group (-CH₂CF₃) can be introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, using 2,2,2-trifluoroethyl Grignard reagents (CF₃CH₂MgBr) with 1-chloro-4-iodobenzene under anhydrous conditions. Key parameters include temperature control (-10°C to room temperature) and inert atmospheres (argon/nitrogen). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Characterization requires ¹H/¹⁹F NMR to confirm substituent integration and GC-MS for purity assessment. Comparative analysis with fluorinated analogs (e.g., trifluoromethyl derivatives) helps validate structural uniqueness .

Q. How can researchers determine the electronic effects of the 2,2,2-trifluoroethyl substituent on the aromatic ring?

  • Methodological Answer : Electronic effects are assessed via Hammett substituent constants (σₚ) derived from NMR chemical shifts (e.g., upfield/downfield trends in ¹³C NMR for ring carbons). IR spectroscopy identifies electron-withdrawing effects through C-F stretching vibrations (~1100–1250 cm⁻¹). Computational methods like DFT (B3LYP/6-311+G(d,p)) calculate charge distribution and frontier molecular orbitals (HOMO/LUMO). Comparing ionization potentials with non-fluorinated analogs (e.g., ethyl vs. trifluoroethyl) quantifies electron-withdrawing strength .

Advanced Research Questions

Q. What experimental approaches evaluate 1-Chloro-4-(2,2,2-trifluoroethyl)benzene as a pharmaceutical intermediate, considering fluorine's role in bioactivity?

  • Methodological Answer : Conduct in vitro metabolic stability assays using liver microsomes (e.g., human CYP450 isoforms) to assess resistance to oxidation. Compare pharmacokinetic profiles with non-fluorinated analogs via LC-MS/MS. For target engagement, perform fluorescence polarization assays with protein targets (e.g., kinases) to measure binding affinity (Kd). Fluorine's impact on lipophilicity (logP) is quantified using shake-flask or HPLC methods. Toxicity screening follows OECD guidelines, including Ames tests for mutagenicity .

Q. How should researchers address discrepancies in reaction yields during palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, ligand type, solvent polarity). Use in situ ReactIR to monitor intermediate formation and catalyst deactivation. Compare Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) in DMF/toluene mixtures. Post-reaction analysis by XPS or TEM detects palladium nanoparticle formation, which may reduce efficiency. Yield discrepancies are resolved by spiking experiments with deuterated analogs to track side reactions .

Q. What strategies minimize thermal decomposition of this compound in high-temperature reactions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Optimize reactions under microwave irradiation (controlled heating at 80–120°C). Add radical inhibitors (e.g., BHT) or conduct reactions in ionic liquids ([BMIM][PF₆]) to stabilize intermediates. Use pressurized reactors for reflux conditions, and analyze degradation products via GC-MS/MS. Storage in amber vials under nitrogen prevents photolytic/oxidative degradation .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for volatile fluorinated compounds: use fume hoods with ≥100 fpm airflow and explosion-proof equipment. PPE includes nitrile gloves, safety goggles, and flame-resistant lab coats. Storage requires secondary containment in ventilated cabinets (away from oxidizers). Spill management employs absorbents (vermiculite) and neutralization with 10% sodium bicarbonate. Emergency protocols include eyewash stations and drench showers. Regular monitoring via FTIR gas detectors ensures exposure limits remain below 1 ppm .

Notes

  • Advanced questions emphasize mechanistic insights and experimental troubleshooting.
  • Safety protocols integrate EPA and TCI America guidelines for fluorinated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(2,2,2-trifluoroethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.